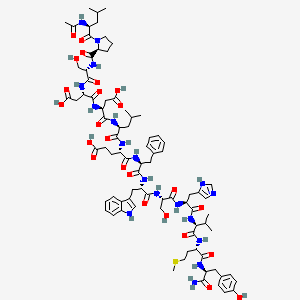
Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often used in biochemical research to study protein interactions, enzyme functions, and cellular processes. The sequence includes a variety of amino acids, each contributing to the peptide’s overall structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, activated by a coupling reagent (e.g., HBTU, DIC), is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” can undergo various chemical reactions, including:
Oxidation: Certain amino acids, such as methionine and cysteine, can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
Peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and signal transduction pathways.
Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of peptides like “Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2” depends on their specific sequence and structure. Generally, these peptides interact with molecular targets such as enzymes, receptors, or other proteins. The interactions can modulate biological pathways, leading to various cellular responses. For example, binding to a receptor might activate or inhibit a signaling cascade, affecting cellular functions like proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Ser-His-Val-Met-Tyr-NH2: can be compared to other synthetic peptides with similar sequences but different amino acid compositions.
Other peptides: Peptides with sequences like “this compound” but with variations in specific amino acids can provide insights into the role of each residue in the peptide’s function.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure, stability, and interaction with molecular targets. Variations in the sequence can lead to significant differences in biological activity and specificity.
Eigenschaften
Molekularformel |
C83H114N18O24S |
|---|---|
Molekulargewicht |
1780.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O24S/c1-42(2)29-56(92-76(118)60(35-67(108)109)96-77(119)61(36-68(110)111)97-80(122)64(40-103)99-81(123)65-19-14-27-101(65)83(125)62(30-43(3)4)88-45(7)104)73(115)89-53(24-25-66(106)107)71(113)93-57(32-46-15-10-9-11-16-46)74(116)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(117)98-63(39-102)79(121)95-59(34-49-38-85-41-87-49)78(120)100-69(44(5)6)82(124)90-54(26-28-126-8)72(114)91-55(70(84)112)31-47-20-22-50(105)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102-103,105H,14,19,24-36,39-40H2,1-8H3,(H2,84,112)(H,85,87)(H,88,104)(H,89,115)(H,90,124)(H,91,114)(H,92,118)(H,93,113)(H,94,116)(H,95,121)(H,96,119)(H,97,122)(H,98,117)(H,99,123)(H,100,120)(H,106,107)(H,108,109)(H,110,111)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI-Schlüssel |
MOAVKABFQFBNMP-AXEDDYHBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















